Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate
Description
Properties
CAS No. |
100853-50-7 |
|---|---|
Molecular Formula |
C34H22O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
bis(4-phenoxycarbonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C34H22O8/c35-31(39-27-10-3-1-4-11-27)23-14-18-29(19-15-23)41-33(37)25-8-7-9-26(22-25)34(38)42-30-20-16-24(17-21-30)32(36)40-28-12-5-2-6-13-28/h1-22H |
InChI Key |
ZRWKATHOUTXKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential anti-cancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of high-performance polymers and materials with unique optical properties
Mechanism of Action
The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that can exert various biological effects .
Comparison with Similar Compounds
(a) Diphenyl Benzene-1,3-dicarboxylate
- Structure : Features phenyl groups directly esterified to the central benzene-1,3-dicarboxylate core.
- Key Differences: Lacks the phenoxycarbonyl substituents present in the target compound.
- Properties: Melting point = 117°C . The absence of bulky phenoxycarbonyl groups likely enhances crystallinity compared to the target compound.
(b) Dimethyl Benzene-1,3-dicarboxylate
(c) Dibutyl 5-[(4-ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate
- Structure : Incorporates a diazenyl (-N=N-) linker and butyl ester groups (C₂₅H₃₀N₂O₆, MW = 454.52 g/mol).
(d) Bis{4-[4-(alkyloxy)benzoyloxy]phenyl}ferrocene-1,3-dicarboxylate
- Structure : Contains a ferrocene core with aromatic ester substituents.
- Key Differences : The ferrocene moiety imparts redox activity and liquid crystalline properties, unlike the purely organic target compound .
Physicochemical Properties
Biological Activity
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate (BPB) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of BPB, summarizing relevant findings from diverse research studies.
Chemical Structure and Properties
BPB is characterized by its molecular formula and features two phenoxycarbonyl groups attached to a benzene-1,3-dicarboxylate backbone. Its structural attributes contribute to its interaction with biological systems, influencing its pharmacological properties.
Biological Activity Overview
The biological activity of BPB has been investigated primarily through in vitro studies focusing on its anticancer properties and enzyme inhibition. Key findings are summarized in the following sections.
Anticancer Activity
Several studies have highlighted the potential of BPB as an anticancer agent. In vitro assays using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
- Cell Line Studies : Research indicates that BPB exhibits significant cytotoxic effects against breast cancer cells (MCF-7). The compound was shown to decrease cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .
- Mechanism of Action : The mechanism underlying BPB's anticancer activity appears to involve the induction of apoptosis and the disruption of cell cycle progression. Evidence from DNA fragmentation assays suggests that BPB triggers apoptotic pathways, leading to cell death in cancerous cells .
Enzyme Inhibition
In addition to its anticancer properties, BPB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Molecular Docking Studies : Computational studies have explored the binding affinity of BPB towards various enzymes related to glucocorticoid biosynthesis. These studies suggest that BPB may act as an inhibitor for enzymes such as CYP11A1 and CYP21A2, which are critical in steroid hormone synthesis . The docking scores indicate that BPB has a favorable interaction profile compared to known inhibitors.
Data Summary
The following table summarizes key findings related to the biological activity of BPB:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 250 | Induction of apoptosis |
| Enzyme Inhibition | CYP11A1 | - | Competitive inhibition via docking |
Case Studies
- Case Study on MCF-7 Cells : A study assessed the effect of BPB on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a significant reduction in cell viability after 72 hours. The study utilized MTT assays to quantify cell proliferation and revealed a clear dose-response relationship.
- Enzyme Interaction Analysis : Another investigation employed molecular docking techniques to evaluate how BPB interacts with enzymes involved in glucocorticoid metabolism. The results indicated strong binding affinities, suggesting potential therapeutic applications in conditions related to hormonal imbalances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
